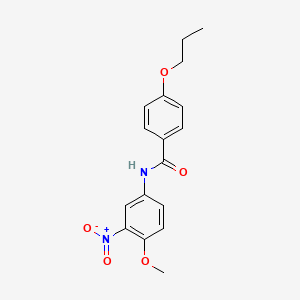![molecular formula C14H18ClN3O3 B4404084 1-[4-(5-Methyl-2-nitrophenoxy)butyl]imidazole;hydrochloride](/img/structure/B4404084.png)
1-[4-(5-Methyl-2-nitrophenoxy)butyl]imidazole;hydrochloride
Overview
Description
1-[4-(5-Methyl-2-nitrophenoxy)butyl]imidazole;hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a 5-methyl-2-nitrophenoxy group attached to a butyl chain, which is further linked to an imidazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Methyl-2-nitrophenoxy)butyl]imidazole;hydrochloride typically involves multiple steps:
Nitration of 5-methylphenol: The starting material, 5-methylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 5-methyl-2-nitrophenol.
Etherification: 5-Methyl-2-nitrophenol is then reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 4-(5-methyl-2-nitrophenoxy)butane.
Imidazole Formation: The intermediate 4-(5-methyl-2-nitrophenoxy)butane is reacted with imidazole in the presence of a suitable catalyst, such as sodium hydride, to yield 1-[4-(5-methyl-2-nitrophenoxy)butyl]imidazole.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Methyl-2-nitrophenoxy)butyl]imidazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by alkyl or acyl groups.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 1-[4-(5-Methyl-2-aminophenoxy)butyl]imidazole.
Substitution: Various N-alkyl or N-acyl derivatives of the imidazole ring.
Hydrolysis: 5-Methyl-2-nitrophenol and 1,4-butanediol.
Scientific Research Applications
1-[4-(5-Methyl-2-nitrophenoxy)butyl]imidazole;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its imidazole moiety.
Medicine: Explored for its antimicrobial and antifungal properties, as imidazole derivatives are known to exhibit such activities.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-[4-(5-Methyl-2-nitrophenoxy)butyl]imidazole;hydrochloride is primarily attributed to its imidazole ring, which can interact with various biological targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the generation of reactive intermediates that damage cellular components.
Comparison with Similar Compounds
1-[4-(5-Methyl-2-nitrophenoxy)butyl]imidazole;hydrochloride can be compared with other imidazole derivatives:
1-[4-(2-Nitrophenoxy)butyl]imidazole: Lacks the methyl group, which may affect its binding affinity and biological activity.
1-[4-(5-Methyl-2-nitrophenoxy)ethyl]imidazole: Shorter alkyl chain, potentially altering its solubility and reactivity.
1-[4-(5-Methyl-2-aminophenoxy)butyl]imidazole: Reduced nitro group, which may enhance its antimicrobial properties.
These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.
Properties
IUPAC Name |
1-[4-(5-methyl-2-nitrophenoxy)butyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3.ClH/c1-12-4-5-13(17(18)19)14(10-12)20-9-3-2-7-16-8-6-15-11-16;/h4-6,8,10-11H,2-3,7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIAVWIPKPQVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


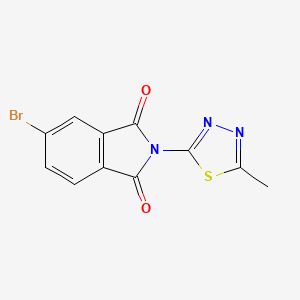
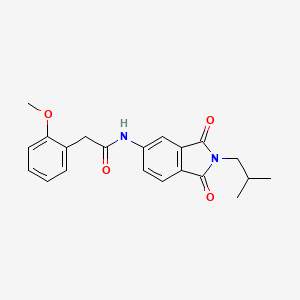
![1-Methyl-4-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethyl]piperazine;hydrochloride](/img/structure/B4404027.png)
![1-[4-(2-Bromo-4-chloro-6-methylphenoxy)butyl]imidazole;hydrochloride](/img/structure/B4404035.png)
![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide](/img/structure/B4404043.png)

![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4404050.png)
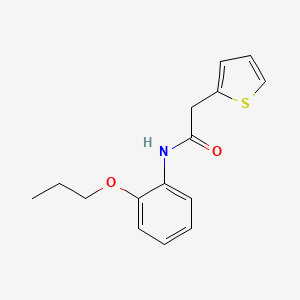
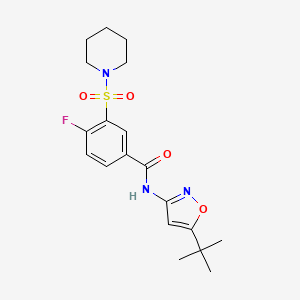

![[3-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl] acetate](/img/structure/B4404068.png)
![methyl 2-chloro-5-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate](/img/structure/B4404074.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B4404095.png)
